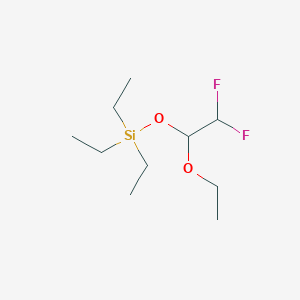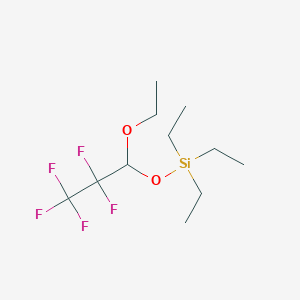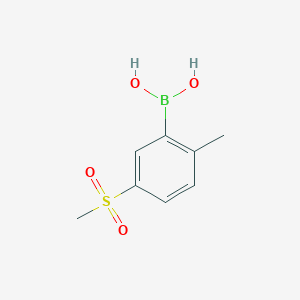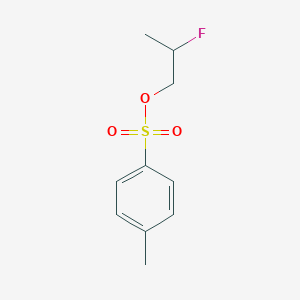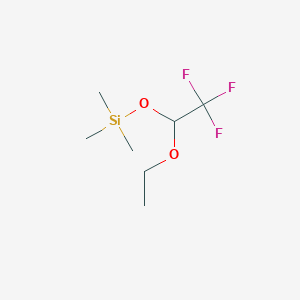
(1-ETHOXY-2,2,2-TRIFLUOROETHOXY)TRIMETHYLSILANE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-ETHOXY-2,2,2-TRIFLUOROETHOXY)TRIMETHYLSILANE: is a chemical compound with the molecular formula C8H17F3O2Si . It is a member of the organosilicon family, characterized by the presence of silicon atoms bonded to organic groups. This compound is notable for its unique combination of ethoxy and trifluoroethoxy groups attached to a trimethylsilane backbone, making it a valuable reagent in various chemical reactions and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-ETHOXY-2,2,2-TRIFLUOROETHOXY)TRIMETHYLSILANE typically involves the reaction of trimethylchlorosilane with 1-ethoxy-2,2,2-trifluoroethanol in the presence of a base such as triethylamine. The reaction proceeds under anhydrous conditions to prevent hydrolysis of the silane compound. The general reaction can be represented as follows:
(CH3)3SiCl+CF3CH2OCH2CH3→(CH3)3SiOCH2CF3+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the quality and yield of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(1-ETHOXY-2,2,2-TRIFLUOROETHOXY)TRIMETHYLSILANE undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form silanols and hydrogen fluoride.
Substitution: Can participate in nucleophilic substitution reactions where the ethoxy or trifluoroethoxy groups are replaced by other nucleophiles.
Oxidation: Can be oxidized to form silanols or siloxanes.
Common Reagents and Conditions
Hydrolysis: Water or aqueous acids/bases.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids.
Major Products Formed
Hydrolysis: Silanols and hydrogen fluoride.
Substitution: Various substituted silanes depending on the nucleophile used.
Oxidation: Silanols or siloxanes.
Scientific Research Applications
(1-ETHOXY-2,2,2-TRIFLUOROETHOXY)TRIMETHYLSILANE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: Employed in the modification of biomolecules for improved stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Mechanism of Action
The mechanism of action of (1-ETHOXY-2,2,2-TRIFLUOROETHOXY)TRIMETHYLSILANE involves its ability to form stable bonds with various substrates. The presence of the trifluoroethoxy group enhances its reactivity and stability, making it an effective reagent in various chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
- Trimethyl(2,2,2-trifluoroethoxy)silane
- Trimethyl(2,2,2-trifluoro-1-(trifluoromethyl)ethoxy)silane
Uniqueness
(1-ETHOXY-2,2,2-TRIFLUOROETHOXY)TRIMETHYLSILANE is unique due to the presence of both ethoxy and trifluoroethoxy groups, which impart distinct chemical properties. This combination enhances its reactivity and versatility compared to other similar compounds, making it a valuable reagent in various applications .
Properties
IUPAC Name |
(1-ethoxy-2,2,2-trifluoroethoxy)-trimethylsilane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15F3O2Si/c1-5-11-6(7(8,9)10)12-13(2,3)4/h6H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNZULPIVPZKAQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C(F)(F)F)O[Si](C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15F3O2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40770038 |
Source


|
| Record name | (1-Ethoxy-2,2,2-trifluoroethoxy)(trimethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40770038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141023-08-7 |
Source


|
| Record name | (1-Ethoxy-2,2,2-trifluoroethoxy)(trimethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40770038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[3-(Chloromethyl)-5-(difluoromethyl)-4-hydroxy-phenyl]azinate](/img/structure/B8064922.png)

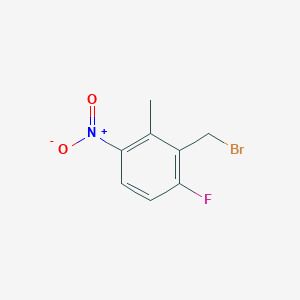

![(1S,6S)-7-Cbz-3,7-diazabicyclo[4.2.0]octane](/img/structure/B8064943.png)
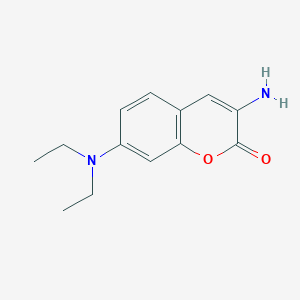
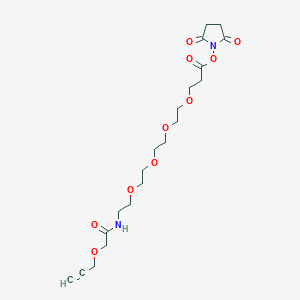
![(S)-6-(tert-Butoxycarbonyl)-6-azaspiro[3.4]octane-7-carboxylic acid](/img/structure/B8064968.png)
![6-Bromo-7-fluorobenzo[b]thiophene](/img/structure/B8064978.png)
